molecular formula C21H19N3O4S2 B5008993 N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide

Cat. No.: B5008993
M. Wt: 441.5 g/mol
InChI Key: YJLUFDKXVCUVKZ-UHFFFAOYSA-N
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Description

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and a dimethoxybenzoyl moiety

Properties

IUPAC Name

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-27-16-10-5-13(12-17(16)28-2)19(25)24-21(29)23-15-8-6-14(7-9-15)22-20(26)18-4-3-11-30-18/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLUFDKXVCUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carboxamides and thiophene derivatives, such as:

Uniqueness

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features.

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